Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the benzothiophene ring: This step involves the cyclization of a suitable thiophene precursor.
Coupling of the pyrazolo[1,5-a]pyrimidine and benzothiophene moieties: This can be done using peptide coupling reagents such as EDCI or DCC.
Esterification to form the propan-2-yl ester: This final step involves the reaction of the carboxylic acid with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl and chlorophenyl groups could enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with a benzothiophene ring, along with the presence of trifluoromethyl and chlorophenyl groups. This structural complexity provides a distinct set of chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H26ClF3N4O3S |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H26ClF3N4O3S/c1-13(2)37-25(36)22-16-5-3-4-6-19(16)38-24(22)32-23(35)18-12-21-31-17(14-7-9-15(27)10-8-14)11-20(26(28,29)30)34(21)33-18/h7-10,12-13,17,20,31H,3-6,11H2,1-2H3,(H,32,35) |
InChI Key |
NPDYZZWBQDRBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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